molecular formula C13H21NO3 B7640173 2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid

2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid

Cat. No. B7640173
M. Wt: 239.31 g/mol
InChI Key: WBSWDOSXRXXOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid, also known as CBAA, is a synthetic compound that has gained attention in scientific research due to its potential use as a drug lead compound. CBAA has been studied for its ability to target certain receptors in the human body, which could lead to the development of new drugs for various diseases.

Mechanism of Action

2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid binds to the PPAR receptor and activates it, leading to changes in gene expression and cellular processes. This can result in various physiological effects, such as anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-cancer properties by inducing cell death in cancer cells. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, such as its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for 2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid research, including further studies on its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in treating neurological disorders, such as Parkinson's disease. Additionally, research could focus on developing analogs of this compound with improved properties, such as increased solubility and potency.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential use as a drug lead compound. It has been shown to target specific receptors and has various biochemical and physiological effects. Further research is needed to fully understand its potential applications and develop analogs with improved properties.

Synthesis Methods

2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid can be synthesized through a multi-step process starting with cyclohexylamine and cyclobutanecarboxylic acid. The reaction involves the use of various reagents and solvents, such as acetic anhydride and dichloromethane. The final product is obtained through purification and isolation techniques, such as column chromatography.

Scientific Research Applications

2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid has been studied for its potential use as a drug lead compound in various areas of research, including cancer, inflammation, and neurological disorders. It has been shown to target specific receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating various physiological processes.

properties

IUPAC Name

2-[cyclobutanecarbonyl(cyclohexyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(16)9-14(11-7-2-1-3-8-11)13(17)10-5-4-6-10/h10-11H,1-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWDOSXRXXOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)O)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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